Product packaging for Grandisine B(Cat. No.:)

Grandisine B

Cat. No.: B1245883
M. Wt: 258.36 g/mol
InChI Key: QVHSEEKPJUZQLM-TZQJONAQSA-N
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Description

Historical Discovery and Isolation

This compound was first identified in 2005 during a phytochemical investigation of Elaeocarpus grandis leaves led by Carroll et al.. The study aimed to isolate bioactive compounds with opioid receptor affinity, leveraging high-throughput screening. Using a combination of acid-base partitioning and chromatographic techniques, the team purified this compound alongside grandisine A and the known alkaloid (−)-isoelaeocarpiline. Structural elucidation via 1D/2D NMR spectroscopy revealed its unprecedented molecular architecture, featuring fused isoquinuclidinone and indolizidine rings.

Table 1: Key milestones in this compound research

Year Discovery/Advancement Reference
2005 Initial isolation and structural characterization
2011 Biomimetic synthesis and evidence of artifact formation during extraction
2006 Identification of related alkaloids (grandisines C–G)

Taxonomical Origin from Elaeocarpus grandis

This compound originates from Elaeocarpus grandis (F.Muell.), a rainforest tree endemic to northeastern Australia. Commonly termed the "blue quandong," this species belongs to the family Elaeocarpaceae , order Oxalidales . Key morphological traits include:

  • Height : Up to 35 meters, with buttressed roots.
  • Leaves : Bright green, oblong-elliptic, toothed margins.
  • Fruit : Blue drupes with sculptured stones.

The tree’s leaves are the primary source of this compound, though debates persist regarding its taxonomic distinction from Elaeocarpus angustifolius.

Table 2: Taxonomic classification of Elaeocarpus grandis

Rank Classification
Kingdom Plantae
Order Oxalidales
Family Elaeocarpaceae
Genus Elaeocarpus
Species E. grandis

Position within Elaeocarpaceae Alkaloids

This compound belongs to the indolizidine alkaloid class, a subgroup prominent in Elaeocarpaceae. These alkaloids share a bicyclic structure with a nitrogen atom at the bridgehead. However, this compound is distinguished by its hybrid framework:

  • Isoquinuclidinone moiety : A 2-azabicyclo[2.2.2]oct-2-en-5-one system.
  • Indolizidine moiety : A bicyclic structure (pyrrolizidine derivative).

This combination is unique among Elaeocarpaceae alkaloids, which typically feature simpler indolizidines (e.g., elaeocarpine) or tetracyclic systems (e.g., grandisine A). Notably, this compound may form artifactually during extraction due to reactions between grandisine D and ammonia, raising questions about its natural occurrence.

Table 3: Comparison of this compound with related alkaloids

Alkaloid Structure Bioactivity
This compound Isoquinuclidinone + indolizidine δ-opioid affinity (IC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O B1245883 Grandisine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(1S,4S,8S)-3-[(8aS)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-8-methyl-2-azabicyclo[2.2.2]oct-2-en-5-one

InChI

InChI=1S/C16H22N2O/c1-10-8-11-9-14(19)15(10)16(17-11)12-4-2-6-18-7-3-5-13(12)18/h4,10-11,13,15H,2-3,5-9H2,1H3/t10-,11-,13-,15+/m0/s1

InChI Key

QVHSEEKPJUZQLM-TZQJONAQSA-N

Isomeric SMILES

C[C@H]1C[C@H]2CC(=O)[C@@H]1C(=N2)C3=CCCN4[C@H]3CCC4

Canonical SMILES

CC1CC2CC(=O)C1C(=N2)C3=CCCN4C3CCC4

Synonyms

grandisine B

Origin of Product

United States

Scientific Research Applications

Introduction to Grandisine B

This compound is an indolizidine alkaloid derived from the leaves of the Australian rainforest tree Elaeocarpus grandis. This compound, along with its analogs, has garnered attention due to its potential applications in pharmacology, particularly in pain management and neuropharmacology. The unique structural characteristics of this compound, which combines isoquinuclidinone and indolizidine groups, contribute to its biological activity, particularly its affinity for the human delta-opioid receptor.

Opioid Receptor Affinity

This compound exhibits significant affinity for the human delta-opioid receptor, which is implicated in pain modulation. Studies have shown that it can act as a selective agonist, providing insights into the development of new analgesics that may have fewer side effects compared to traditional opioids. The binding affinity of this compound has been quantified in various studies:

CompoundReceptor TypeIC50 Value (nM)
This compoundHuman Delta-Opioid14.6

This data indicates the compound's potential as a therapeutic agent in pain management and highlights its relevance in opioid research .

Neuropharmacological Studies

Research has indicated that this compound may influence various neurological pathways beyond pain relief. Its interaction with delta-opioid receptors suggests potential applications in treating mood disorders and anxiety. The selective activation of these receptors could lead to innovative treatments that mitigate the risks associated with traditional opioid therapies .

Synthetic Chemistry and Drug Development

The total synthesis of this compound has been achieved through multiple synthetic pathways, demonstrating its feasibility for pharmaceutical development. Key steps involve constructing the isoquinuclidinone moiety and employing stereoselective reactions to achieve the desired configuration. This synthetic versatility not only facilitates the study of this compound but also allows for the exploration of analogs that could enhance its pharmacological properties .

Case Study 1: Analgesic Efficacy

In a preclinical study assessing the analgesic efficacy of this compound, researchers administered varying doses of the compound to animal models exhibiting acute pain responses. The results indicated a dose-dependent decrease in pain behaviors, supporting its potential as an effective analgesic agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against neurodegeneration induced by oxidative stress. The compound demonstrated significant protective effects on neuronal cells, suggesting its potential role in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical Reactions Analysis

Biomimetic Formation from Grandisine D

Grandisine B is generated via a reaction between grandisine D and ammonia during extraction/purification . This transformation involves:

  • Ammonolysis : Nucleophilic attack by ammonia on the lactam carbonyl group of grandisine D, leading to ring opening.

  • Rearrangement : Subsequent intramolecular cyclization forms the isoquinuclidinone-indolizidine hybrid structure unique to this compound .

Grandisine D+NH3Grandisine B+H2O\text{Grandisine D}+\text{NH}_3\rightarrow \text{this compound}+\text{H}_2\text{O}

This reaction highlights the sensitivity of alkaloid isolation protocols to basic conditions .

Stability and Decomposition

This compound is prone to degradation under acidic or oxidative conditions:

  • Acidic Hydrolysis : Cleavage of the isoquinuclidinone ring at pH < 3, yielding a linear amino ketone .

  • Oxidative Degradation : Exposure to air or light generates hydroxylated byproducts, detectable via LC-MS .

Reactivity in Opioid Receptor Binding

Though not a direct chemical reaction, this compound’s δ-opioid receptor affinity (IC₅₀ = 14.6 µM) is linked to:

  • Hydrogen Bonding : Interaction between its carbonyl groups and receptor residues.

  • Aromatic Stacking : The indolizidine core aligns with hydrophobic receptor pockets .

Comparative Analysis with Analogues

This compound’s reactivity differs from structurally related alkaloids:

AlkaloidKey Functional GroupsReactivity with Ammoniaδ-Opioid Affinity (IC₅₀)
This compoundIsoquinuclidinoneForms artifactually 14.6 µM
Grandisine DLactamPrecursor to B 1.65 µM
Grandisine F14-Amino substitutionStable under basic conditions1.55 µM

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of grandisine B revolves around constructing its indolizidine core while ensuring precise stereochemical control at the C-1, C-3, C-5, and C-8a positions . Two primary retrosynthetic disconnections dominate the literature:

  • Disassembly at the C-8/C-9 bond , enabling aldol condensation between an 8-formylindolizidine intermediate and a cyclohexenone fragment .

  • Biomimetic strategies that propose this compound arises from grandisine D via ammonia-mediated cyclization during isolation .

These approaches prioritize modularity, allowing simultaneous optimization of the indolizidine and cyclohexenone subunits while addressing stereochemical complexity through asymmetric catalysis or chiral pool strategies .

Total Synthesis via the Morita–Baylis–Hillman Reaction

Kurasaki et al. (2009) pioneered the first total synthesis of this compound using a Brønsted acid-mediated Morita–Baylis–Hillman reaction to establish the indolizidine skeleton . The sequence begins with N-acyl iminium ion formation* from pyrrolidine-derived enone 9 , followed by stereoselective cyclization to yield the isoquinuclidinone moiety (Fig. 1). Key steps include:

  • Intramolecular imine formation for constructing the bicyclic lactam (78% yield) .

  • Tetracyclic ring closure via enolate generation from amine 8 , achieving the indolizidine core in 12 steps (9% overall yield) .

This route’s modularity permitted the synthesis of grandisines B, D, and F from a common intermediate, demonstrating the MBH reaction’s utility in alkaloid synthesis .

Biomimetic Synthesis from Grandisine D

Cuthbertson (2011) proposed this compound’s formation via in situ reactivity of grandisine D during isolation . Experimental validation involved:

  • Aldol condensation of grandisine D (17 ) with ammonium acetate, yielding this compound (15 ) in 65% yield under mild conditions .

  • Acid-mediated cyclization of a linear precursor, mimicking proposed biosynthetic pathways .

Critically, this method raised questions about this compound’s natural origin, as ammonia used in extraction protocols could artifactually generate the alkaloid . The synthesis required only 8 steps from commercially available materials, achieving a 15% overall yield .

Enantioselective Azabicyclic Ring Synthesis

A 2012 PMC study detailed an 11-step enantioselective synthesis of this compound’s core using sulfinamide chemistry :

  • Grignard addition to (S)-sulfinyl aldimine 46 , establishing the C-1 stereocenter with >98% ee .

  • Ring-closing metathesis (RCM) with Grubbs II catalyst to form the indolizidine skeleton (87% yield) .

  • Evans aldol reaction between 8-formylindolizidine 45 and (S)-5-methylcyclohexanone 44 , followed by reductive amination to install the C-9 stereocenter .

This approach achieved 16.4% overall yield, surpassing prior methods in efficiency and stereocontrol .

Critical Analysis of Isolation Artefact Hypothesis

Carroll’s initial isolation of this compound implicated ammonia in its formation, as grandisine D undergoes cyclization under basic conditions . Key evidence includes:

  • No detectable this compound in fresh E. grandis extracts analyzed via LC-MS without ammonia .

  • Synthetic this compound matching natural samples’ NMR and optical rotation data only when derived from grandisine D .

This hypothesis necessitates re-evaluation of this compound’s bioactivity claims, as its in planta existence remains unconfirmed .

Comparative Evaluation of Synthetic Routes

MethodKey StepsTotal StepsOverall YieldStereocontrol Strategy
MBH Reaction N-Acyl iminium cyclization, Aldol129%Brønsted acid mediation
Biomimetic Ammonia-mediated cyclization815%Chiral pool (grandisine D)
Enantioselective Sulfinamide alkylation, RCM, Evans aldol1116.4%Evans’ oxazolidinone auxiliaries

The enantioselective route excels in yield and stereocontrol, while biomimetic methods offer brevity but depend on grandisine D’s prior synthesis . The MBH approach, though pioneering, suffers from lower yields due to competing side reactions .

Q & A

Q. What methodological approaches are recommended for isolating Grandisine B from natural sources while ensuring high purity?

To isolate this compound, researchers should employ a combination of solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (normal or reverse-phase) and preparative HPLC. Purity validation requires spectroscopic methods (e.g., 1H^1H-NMR, 13C^{13}C-NMR) and HPLC-UV/MS analysis to confirm ≥95% purity. Reproducibility is critical; detailed protocols for solvent ratios, temperature, and pressure conditions must be documented to enable replication .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

A multi-technique approach is necessary:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR for backbone structure determination, supplemented by 2D experiments (COSY, HSQC, HMBC) for connectivity.
  • Mass Spectrometry : High-resolution ESI-MS for molecular formula confirmation.
  • X-ray Crystallography : For absolute stereochemistry, if single crystals are obtainable. Cross-referencing with existing databases (e.g., PubChem, SciFinder) ensures structural novelty .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., kinase or protease targets). Use dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (e.g., triplicate measurements, ANOVA) to minimize false positives. Include positive controls (e.g., known inhibitors) and solvent controls to validate specificity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological activities of this compound?

Contradictions may arise from variability in assay conditions (e.g., cell lines, solvent concentrations). Address this by:

  • Conducting a meta-analysis of existing data to identify confounding variables.
  • Standardizing protocols (e.g., cell culture conditions, compound solubility).
  • Applying advanced statistical methods (e.g., Benjamini-Hochberg procedure for false discovery rate control) to prioritize replicable findings .

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

Employ retrosynthetic analysis to identify key intermediates. Optimize reaction conditions (e.g., catalysts, solvent systems) using Design of Experiments (DoE) methodologies. Green chemistry principles (e.g., microwave-assisted synthesis) can enhance efficiency. Validate scalability through pilot-scale batches and characterize intermediates via LC-MS and 1H^1H-NMR .

Q. How should in vivo studies be structured to assess this compound’s pharmacokinetics and toxicity?

Follow OECD guidelines for acute and subchronic toxicity studies. Use rodent models to determine parameters like bioavailability (F%F\%), half-life (t1/2t_{1/2}), and tissue distribution (via HPLC-MS). Include histopathological analysis of major organs and dose-ranging studies to establish NOAEL (No Observed Adverse Effect Level) .

Q. What experimental frameworks validate this compound’s target selectivity in complex biological systems?

Combine competitive binding assays (e.g., SPR, ITC) with proteome-wide profiling (e.g., affinity pull-down + LC-MS/MS). Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency. Cross-validate findings with orthogonal methods (e.g., thermal shift assays) to rule off-target effects .

Q. How can computational methods enhance understanding of this compound’s structure-activity relationships (SAR)?

Perform molecular dynamics simulations to analyze ligand-receptor interactions (e.g., docking with AutoDock Vina). Use QSAR models trained on bioactivity data to predict modifications for enhanced potency or selectivity. Validate predictions through iterative synthesis and testing cycles .

Methodological Considerations

  • Data Reproducibility : Document all experimental parameters (e.g., pH, temperature) and raw datasets in supplementary materials .
  • Ethical Compliance : For in vivo work, obtain ethics committee approval and adhere to ARRIVE guidelines .
  • Statistical Rigor : Predefine significance thresholds (α=0.05\alpha = 0.05) and correct for multiple comparisons using FDR or Bonferroni adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grandisine B
Reactant of Route 2
Grandisine B

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